molecular formula C13H13NO4 B2584366 (2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid CAS No. 890592-79-7

(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid

Cat. No. B2584366
CAS RN: 890592-79-7
M. Wt: 247.25
InChI Key: OVXNNLSOMIGIJN-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid” is a chemical compound with the linear formula C12H11NO4 . It is also known as N-(4-ACETYLPHENYL) MALEANILIC ACID .


Chemical Reactions Analysis

Carbamoyl chlorides, which are structurally similar to “(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid”, can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions and cross-coupling .

Scientific Research Applications

Pharmaceutical Synthesis

This compound can serve as a synthon in the synthesis of various amide-containing molecules and heterocycles. Its utility in transition metal-catalyzed transformations is significant, including radical initiated reactions, cross-coupling, and annulation reaction modes, as well as C–H functionalization. These processes are crucial for developing organic frameworks used in pharmaceuticals .

Natural Product Synthesis

The structural analogs of this compound, such as carbamoyl chlorides, fluorides, and cyanides, show chemical behavior that is instrumental in synthesizing complex natural products. Their role in transition-metal catalyzed reactions helps create diverse natural product frameworks with potential therapeutic applications .

Chemical Research Tool

As a powerful synthetic tool, this compound and its analogs have been highlighted for their advancements in organic chemistry over the last two decades. They are used extensively in research to develop new synthetic pathways and methodologies .

Diterpene Alkaloid Synthesis

The compound’s framework is structurally complex and diverse, making it a challenging and important subject in the synthesis of diterpene alkaloids. These alkaloids, found in plants like Aconitum and Delphinium, exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer properties .

Drug Delivery Research

The compound’s derivatives, particularly those related to boronic esters, are considered for the design of new drugs and drug delivery devices. They can act as boron-carriers suitable for neutron capture therapy , a promising cancer treatment method .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(Z)-4-(4-acetylanilino)-3-methyl-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8(7-12(16)17)13(18)14-11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,14,18)(H,16,17)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXNNLSOMIGIJN-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid

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